molecular formula C14H8ClNO2 B15211623 (3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one CAS No. 39536-54-4

(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one

Cat. No.: B15211623
CAS No.: 39536-54-4
M. Wt: 257.67 g/mol
InChI Key: CYNQKXMIJWCKCH-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3H)-one is a synthetic compound built around the benzofuran heterocyclic scaffold. Benzofuran is a fundamental structural unit consisting of fused benzene and furan rings, and it is recognized as an important pharmacophore in medicinal chemistry due to its wide spectrum of biological activities . The benzofuran core and its derivatives are found in a variety of biologically active natural products and clinical drugs, displaying potent biological properties and serving as key structures in the development of new therapeutic agents . This specific compound features a (4-chlorophenyl)imino substitution, which may influence its electronic properties and interaction with biological targets. Researchers value this and similar benzofuran derivatives for their potential applications in early-stage drug discovery and as chemical intermediates in organic synthesis. The compound is provided strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

CAS No.

39536-54-4

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-2-benzofuran-1-one

InChI

InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8H

InChI Key

CYNQKXMIJWCKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one typically involves the reaction of 4-chloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino isobenzofuranone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Interactions Bioactivity Reference
(3Z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3H)-one 4-Cl-C₆H₄-imino 285.72 N–H···N, C–H···O Under investigation
5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one Pyridin-2-ylamino 329.77 E/Z isomerization Reference in isomer studies
3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Diisopropylamino 429.90 Crystallographic π-stacking Unreported
3-[2-(4-Chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one 4-Cl-C₆H₄-oxoethyl 298.73 Ketone-mediated H-bonding Unreported
(3Z)-3-[(3-Trifluoromethylpyridinyl)imino]-2-benzofuran-1(3H)-one CF₃-pyridinyl 432.78 High lipophilicity (predicted) Potential kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances polarity and may improve receptor binding compared to non-halogenated analogs.
  • Isomerization: The pyridin-2-ylamino analog undergoes E/Z isomerization, which the 4-chlorophenyl derivative avoids due to steric and electronic stabilization of the Z-configuration.
  • Crystal Packing: Diisopropylamino-substituted analogs exhibit π-stacking interactions absent in the target compound, which instead relies on hydrogen-bonded sheets .

Biological Activity

The compound (3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one , also known by its CAS number 39536-54-4, belongs to a class of benzofuran derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C14H8ClNO2
  • Molecular Weight : 257.67 g/mol
  • CAS Number : 39536-54-4
  • Synonyms : 3-((4-Chlorophenyl)imino)-2-benzofuran-1(3H)-one

These properties indicate that the compound is a chlorinated derivative of benzofuran, which is significant in determining its biological activity.

Antimicrobial Properties

Recent studies have shown that benzofuran derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate to significant antibacterial effects, particularly against certain strains of Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

Benzofuran derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. In a study focusing on the structure-activity relationship, it was found that modifications in the benzofuran structure significantly impact cytotoxicity. The compound was shown to induce apoptosis in leukemia cells (K562) and demonstrated selective toxicity towards cancer cells while sparing normal cells .

Table 1: Cytotoxicity Data of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Remarks
Compound AK5625.0High cytotoxicity
Compound BHL-600.1Very high selectivity
Compound CHeLa>100Non-toxic

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific cellular pathways associated with inflammation and cell proliferation. Studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which plays a crucial role in cancer progression and inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of benzofuran derivatives with various biological targets. For example, docking studies against HCV NS5B RNA-dependent RNA polymerase revealed promising binding scores for certain derivatives, suggesting potential antiviral activity . This highlights the versatility of benzofurans in targeting multiple pathways.

Case Study 1: Anticancer Activity in Leukemia Models

In a controlled laboratory setting, this compound was tested alongside other benzofuran derivatives against K562 leukemia cells. The results indicated significant apoptosis induction at concentrations as low as 5 µM, with further investigations revealing that these effects were mediated through ROS generation and subsequent activation of apoptotic pathways .

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial properties of this compound against standard clinical strains. The compound exhibited MIC values ranging from 16 to 64 µg/mL, demonstrating efficacy particularly against Gram-positive bacteria. This positions it as a candidate for further development in antimicrobial therapies .

Q & A

Q. What are the key considerations in synthesizing (3Z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3H)-one?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions between substituted benzofuran precursors and 4-chloroaniline derivatives. Key steps include:
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to the electron-withdrawing nature of the chlorophenyl group .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and selectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the pure Z-isomer .
    Example Reaction Conditions :
ReactantSolventTemperature (°C)Yield (%)Reference
Benzofuran-1-oneDMF7065–72

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : Crystallographic data (e.g., bond lengths, angles) can be obtained from the Cambridge Crystallographic Data Centre (CCDC entry 1505246 provides a related structure) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm the imine linkage (δ ~8.5 ppm for N=CH) and benzofuran backbone .
  • IR : Stretching frequencies at ~1670 cm1^{-1} (C=O) and ~1600 cm1^{-1} (C=N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer : Contradictions often arise from isomerization or solvent effects. Strategies include:
  • Dynamic NMR : To detect rotational barriers in the imine group, which may explain variable 1^1H NMR signals .
  • Crystallographic validation : Cross-reference experimental spectra with X-ray-derived bond parameters (e.g., C=N bond length ~1.28 Å) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes and electronic transitions to validate experimental IR/UV-Vis data .

Q. What mechanistic insights exist for the reactivity of the chlorophenyl-imino group?

  • Methodological Answer : The 4-chlorophenyl substituent exerts electron-withdrawing effects, directing nucleophilic attacks to specific positions:
  • Electrophilic substitution : Halogenated aryl groups deactivate the benzofuran ring, favoring meta-substitution in further derivatization .
  • Redox behavior : Cyclic voltammetry reveals reversible reduction peaks at ~-1.2 V (vs. Ag/AgCl), suggesting potential for electrochemical applications .
    Mechanistic Table :
Reaction TypeObserved SiteProposed MechanismReference
Nucleophilic additionC-2 of benzofuranResonance stabilization via imine conjugation

Q. How can computational methods enhance understanding of this compound’s bioactivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the chlorophenyl group’s lipophilicity) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity (e.g., antimicrobial IC50_{50} values) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

  • Methodological Answer : Variations can stem from:
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) may produce different crystal forms.
  • Purity thresholds : Impurities from incomplete purification (e.g., residual solvents) lower observed melting points .
    Recommended Protocol :
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Validate purity via HPLC (≥95% by area) .

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